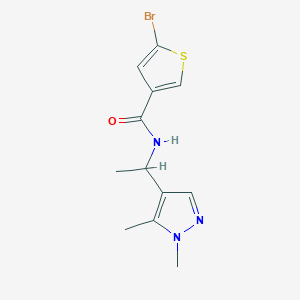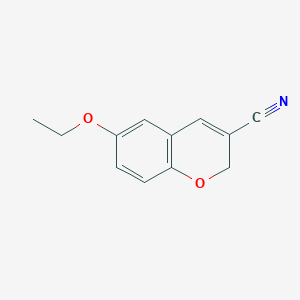
5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Reduced carboxamide derivatives
Substitution: Substituted thiophene derivatives
Aplicaciones Científicas De Investigación
5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-thiophenecarboxamide: Lacks the pyrazole ring, making it less versatile in terms of hydrogen bonding interactions.
N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide: Lacks the bromine atom, reducing its potential for substitution reactions.
Uniqueness
5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct electronic and steric properties. These features enhance its potential for diverse chemical reactions and applications .
Propiedades
Fórmula molecular |
C12H14BrN3OS |
|---|---|
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
5-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H14BrN3OS/c1-7(10-5-14-16(3)8(10)2)15-12(17)9-4-11(13)18-6-9/h4-7H,1-3H3,(H,15,17) |
Clave InChI |
ZQVOFOOIMLCSNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C(C)NC(=O)C2=CSC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)






